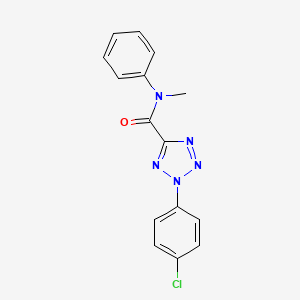

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-N-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-20(12-5-3-2-4-6-12)15(22)14-17-19-21(18-14)13-9-7-11(16)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKRJFQTMBRSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-chlorobenzonitrile with sodium azide to form 4-chlorophenyl tetrazole. This intermediate is then reacted with N-methyl-N-phenylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

The biological significance of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can be categorized into several key areas:

1. Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluating various tetrazole derivatives found that modifications akin to this compound enhanced activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

2. Antitumor Activity:

This compound has been investigated for its cytotoxic effects against cancer cell lines. Comparative analyses revealed that tetrazoles with similar motifs demonstrated significant cytotoxicity against human glioblastoma cells, with IC50 values reported as low as 10–30 µM .

3. Other Biological Activities:

Similar compounds have shown potential in various therapeutic areas, including:

- Anti-inflammatory

- Antiviral

- Antidiabetic

- Antimalarial

Case Studies

1. Antimicrobial Study:

A comprehensive study evaluated several tetrazole derivatives for their antimicrobial efficacy using disc diffusion methods. Results indicated that structural modifications similar to those of this compound could lead to enhanced activity against common pathogens .

2. Antitumor Activity:

In another study focusing on the cytotoxicity of various tetrazoles, researchers found that compounds sharing structural features with this compound exhibited significant cytotoxicity against human glioblastoma cell lines. The findings highlighted the potential of these compounds in cancer therapy, emphasizing the need for further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Core : Tetrazoles (4 nitrogen atoms) differ from thiazoles (1 sulfur, 1 nitrogen), thiadiazoles (2 sulfur, 1 nitrogen), and triazoles (3 nitrogen atoms) in electronic properties and hydrogen-bonding capacity. Tetrazoles are more polar than thiophenes but less acidic than carboxylic acids .

- Substituent Effects : The 4-chlorophenyl group in the target compound contrasts with pyridinyl (electron-deficient) or trifluoromethyl (electron-withdrawing) groups in analogs, which may alter target selectivity .

- Synthesis : The target compound likely employs carbodiimide- or HATU-mediated coupling, similar to and , whereas thiadiazoles require carbon disulfide cyclization .

Pharmacological and Physicochemical Properties

- This suggests the target compound may have dual applications, though experimental validation is needed.

- Stability : Tetrazoles resist metabolic degradation better than esters or thioesters, as seen in ’s isoxazole derivatives, which require ester hydrolysis for activation .

Biological Activity

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which is known for its diverse biological activities. This compound features a unique structure that includes a chlorophenyl group, a methyl group, and a phenyl group attached to a tetrazole ring. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-chlorobenzonitrile with sodium azide, followed by a reaction with N-methyl-N-phenylamine. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from 80°C to 120°C.

Biological Activity Overview

The biological activities of tetrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research has indicated that certain tetrazole compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cellular processes . While specific data on the antimicrobial activity of this compound is limited, its structural similarities to known active compounds suggest potential efficacy.

Antitumor Activity

The compound's structure suggests it may possess antitumor properties. A structure-activity relationship (SAR) analysis in related studies indicates that modifications in the phenyl ring can significantly enhance cytotoxicity against cancer cell lines . For example, compounds with similar functional groups have demonstrated IC50 values in the low micromolar range against various tumor cell lines. The presence of electron-donating groups like methyl may enhance activity by increasing lipophilicity and facilitating cellular uptake.

Enzyme Inhibition

Tetrazole derivatives are also known for their ability to inhibit specific enzymes. For example, some compounds have been shown to effectively inhibit carbonic anhydrase (CA), which is crucial in various physiological processes and disease states . The inhibition mechanism often involves binding to the active site of the enzyme, thereby blocking substrate access.

Case Studies

- Antimicrobial Study : A study evaluated several tetrazole derivatives for their antimicrobial efficacy using disc diffusion methods. Results indicated that modifications similar to those found in this compound could lead to enhanced activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Antitumor Activity : In a comparative analysis of various tetrazoles, researchers found that compounds with similar structural motifs exhibited significant cytotoxicity against human glioblastoma cell lines, with IC50 values reported as low as 10–30 µM .

Comparative Analysis with Similar Compounds

The following table compares this compound with other notable tetrazole derivatives regarding their biological activities:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Potential (similar structures) | Moderate (IC50 < 30 µM) | Possible CA inhibition |

| 5-phenyl-1H-tetrazole | Yes | Yes | No |

| 4-chlorophenyl-1H-tetrazole | Yes | Moderate | Yes |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, including condensation of 4-chlorophenyl precursors with tetrazole-forming agents (e.g., sodium azide) under controlled temperatures (60–80°C). Key parameters include solvent choice (e.g., DMF for polar intermediates) and catalyst use (e.g., Cu(I) for azide-alkyne cycloaddition). Evidence from analogous carboxamide syntheses highlights the importance of stoichiometric ratios and inert atmospheres to minimize side products like hydrolyzed intermediates .

Basic: How is crystallographic data for this compound refined to resolve structural ambiguities?

Methodological Answer:

X-ray diffraction data are refined using programs like SHELXL, which employs least-squares minimization to optimize atomic coordinates and displacement parameters. For tetrazole derivatives, special attention is given to hydrogen bonding and torsion angles, which influence molecular packing. SHELX’s robust handling of high-resolution data ensures accurate determination of bond lengths (e.g., C-Cl at ~1.74 Å) and dihedral angles .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Methodological Answer:

- FT-IR : Identifies tetrazole ring vibrations (~1,450 cm⁻¹) and carbonyl stretches (~1,680 cm⁻¹).

- NMR : -NMR resolves methyl (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). -NMR confirms carboxamide carbonyl (δ ~165 ppm).

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 342) and detects impurities via fragmentation patterns .

Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, co-solvents like DMSO affecting solubility). Normalize data by:

- Using standardized protocols (e.g., fixed DMSO concentration ≤1%).

- Validating target specificity via counter-screening against related enzymes (e.g., kinase panels).

- Applying statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinases. Key steps:

- Prepare ligand files with correct tautomeric states (tetrazole vs. carboxylate forms).

- Validate force fields (e.g., CHARMM36) for chlorophenyl moiety parameterization.

- Analyze binding free energy (MM-PBSA) to rank affinity predictions .

Advanced: How can structural modifications improve metabolic stability without compromising activity?

Methodological Answer:

- Isosteric replacement : Substitute the tetrazole ring with triazole to reduce susceptibility to CYP450 oxidation.

- PEGylation : Introduce polyethylene glycol chains at the N-methyl position to enhance solubility and prolong half-life.

- Validate modifications via in vitro microsomal assays (e.g., human liver microsomes) .

Basic: What are common solubility challenges for this compound, and how are they addressed experimentally?

Methodological Answer:

Low aqueous solubility (<10 µM) is mitigated by:

- Co-solvent systems (e.g., 10% Cremophor EL in PBS).

- Salt formation (e.g., hydrochloride salt of the tetrazole nitrogen).

- Nanoformulation (liposomes or cyclodextrin complexes) to enhance bioavailability .

Advanced: How do crystallographic disorder and twinning affect structure determination, and how are these resolved?

Methodological Answer:

Disorder in the chlorophenyl ring is modeled using PART instructions in SHELXL. For twinning, the Hooft parameter or ROTAX instructions refine twin laws (e.g., two-fold rotation). High-resolution data (d ≤ 0.8 Å) and iterative refinement cycles reduce residual density peaks .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockouts : Confirm target dependency in cell lines.

- Thermal proteome profiling : Identify off-target interactions by monitoring protein denaturation shifts.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ, kₒff) in real-time .

Basic: How is green chemistry applied to synthesize this compound sustainably?

Methodological Answer:

- Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME).

- Use catalytic methods (e.g., microwave-assisted synthesis) to reduce reaction time and energy.

- Recover intermediates via column chromatography-free techniques (e.g., aqueous workup or crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.